molecular formula C17H22O2 B14189805 5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one CAS No. 919482-23-8

5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one

Katalognummer: B14189805
CAS-Nummer: 919482-23-8
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: OYDSYOUQXFLVNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Benzyloxy)methyl]spiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one typically involves the reaction of spiro[3.5]nonan-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Wissenschaftliche Forschungsanwendungen

5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.5]nonan-1-one: A simpler spirocyclic compound without the benzyloxy group.

    5-Methylspiro[3.5]nonan-1-one: A methyl-substituted analog.

Uniqueness

5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

919482-23-8

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

9-(phenylmethoxymethyl)spiro[3.5]nonan-3-one

InChI

InChI=1S/C17H22O2/c18-16-9-11-17(16)10-5-4-8-15(17)13-19-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2

InChI-Schlüssel

OYDSYOUQXFLVNP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CCC2=O)C(C1)COCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.